Cas no 1505641-47-3 (3-bromo-5H,6H,8H-imidazo2,1-c1,4oxazine)
3-bromo-5H,6H,8H-imidazo2,1-c1,4oxazine Chemical and Physical Properties
Names and Identifiers
-
- 3-bromo-5,6-dihydro-8H-imidazo[2,1-c][1.4]oxazine
- 3-bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine
- 3-Bromo-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine
- 3-bromo-5H,6H,8H-imidazo2,1-c1,4oxazine
- 3-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine
- 1505641-47-3
- CS-0139164
- SCHEMBL20360628
- SY210167
- C77443
- EN300-256591
- MFCD29762859
-
- MDL: MFCD29762859
- Inchi: 1S/C6H7BrN2O/c7-5-3-8-6-4-10-2-1-9(5)6/h3H,1-2,4H2
- InChI Key: FGJHAKWQBRSVQY-UHFFFAOYSA-N
- SMILES: BrC1=CN=C2COCCN21
Computed Properties
- Exact Mass: 201.974
- Monoisotopic Mass: 201.974
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 133
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 27
- XLogP3: 0.4
3-bromo-5H,6H,8H-imidazo2,1-c1,4oxazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB543273-250mg |
3-Bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine; . |
1505641-47-3 | 250mg |
€1162.00 | 2025-02-17 | ||
| eNovation Chemicals LLC | Y1262841-100mg |
3-bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine |
1505641-47-3 | 95% | 100mg |
$260 | 2025-02-21 | |
| eNovation Chemicals LLC | Y1262841-250mg |
3-bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine |
1505641-47-3 | 95% | 250mg |
$425 | 2025-02-21 | |
| A2B Chem LLC | AF01305-100mg |
3-bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine |
1505641-47-3 | 95% | 100mg |
$198.00 | 2024-04-20 | |
| A2B Chem LLC | AF01305-250mg |
3-bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine |
1505641-47-3 | 95% | 250mg |
$342.00 | 2024-04-20 | |
| A2B Chem LLC | AF01305-1g |
3-bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine |
1505641-47-3 | 95% | 1g |
$742.00 | 2024-04-20 | |
| eNovation Chemicals LLC | Y1262841-250mg |
3-bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine |
1505641-47-3 | 95% | 250mg |
$425 | 2025-02-25 | |
| eNovation Chemicals LLC | Y1262841-100mg |
3-bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine |
1505641-47-3 | 95% | 100mg |
$260 | 2025-02-25 | |
| eNovation Chemicals LLC | Y1262841-100mg |
3-bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine |
1505641-47-3 | 95% | 100mg |
$260 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1262841-250mg |
3-bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine |
1505641-47-3 | 95% | 250mg |
$425 | 2024-06-06 |
3-bromo-5H,6H,8H-imidazo2,1-c1,4oxazine Suppliers
3-bromo-5H,6H,8H-imidazo2,1-c1,4oxazine Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 3-bromo-5H,6H,8H-imidazo2,1-c1,4oxazine
Introduction to 3-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine (CAS No. 1505641-47-3)
3-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine, identified by its Chemical Abstracts Service (CAS) number 1505641-47-3, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the imidazo[2,1-c][1,4]oxazine scaffold, a class of molecules known for their diverse biological activities and potential therapeutic applications. The presence of a bromine substituent at the 3-position enhances its utility as a versatile building block in synthetic chemistry and drug discovery.
The imidazo[2,1-c][1,4]oxazine core is a fused bicyclic system consisting of an imidazole ring and an oxazine ring. This structural motif has been extensively studied for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. The brominated derivative of this scaffold is particularly interesting due to its reactivity and potential in constructing more complex molecular architectures. In recent years, there has been a surge in research focusing on the development of novel heterocyclic compounds as lead candidates for drug development.
One of the most compelling aspects of 3-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine is its role as a key intermediate in the synthesis of biologically active molecules. The bromine atom serves as a handle for further functionalization via cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions are pivotal in constructing carbon-carbon bonds and are widely employed in the synthesis of complex organic molecules. The ability to modify the imidazo[2,1-c][1,4]oxazine core allows chemists to explore a wide range of structural variations and optimize biological activity.
Recent studies have highlighted the potential of 3-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine in developing novel therapeutic agents. For instance, researchers have demonstrated its utility in generating derivatives with enhanced binding affinity to specific biological targets. This compound has been investigated as a precursor for molecules targeting kinases and other enzymes involved in cancer pathways. The brominated imidazo[2,1-c][1,4]oxazine scaffold provides a scaffold that can be modified to improve solubility, bioavailability, and metabolic stability.
The pharmaceutical industry has shown particular interest in heterocyclic compounds due to their diverse biological activities and favorable pharmacokinetic properties. 3-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine exemplifies how modifications at specific positions within a heterocyclic core can lead to significant changes in biological activity. The bromine substituent not only facilitates further chemical modifications but also influences the electronic properties of the molecule. This dual functionality makes it an attractive candidate for medicinal chemists seeking to develop novel drugs.
In addition to its role as a synthetic intermediate, 3-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine has been explored in various preclinical studies aimed at understanding its mechanism of action. These studies have provided insights into how structural modifications can influence biological activity. For example, researchers have found that subtle changes in the substitution pattern can lead to significant differences in potency and selectivity against target enzymes or receptors. This underscores the importance of careful structural optimization in drug discovery.
The growing interest in imidazo[2, ¹ - c][ ¹ , ⁴ ] oxazines stems from their versatility and potential therapeutic applications. The scaffold is found in several approved drugs,* highlighting its importance as a pharmacophore.* 3-bromo-5 H,6 H,8 H - imidazo [ ² , ¹ - c ] [ ¹ , ⁴ ] oxazine is no exception* and represents* an important tool* for medicinal chemists.* Its ability* to undergo further functionalization* makes it* valuable* for developing* new therapeutic agents.* As research* continues* to uncover* new biological targets,* compounds like this* will play* an increasingly important role* in drug discovery.*
The synthesis of 3-bromo-5H,6 H,8 H - imidazo [ ² , ¹ - c ] [ ¹ , ⁴ ] oxazine involves multi-step organic transformations that highlight the ingenuity of synthetic chemists.* The process typically begins with readily available starting materials* and proceeds through carefully orchestrated reactions* that build up the heterocyclic core.* The introduction* of the bromine substituent is often achieved through electrophilic aromatic substitution or metal-mediated cross-coupling reactions.* These synthetic strategies underscore* the importance of well-designed synthetic routes* for producing complex molecules efficiently.
The chemical properties of 3-bromo-5 H,6 H,8 H - imidazo [ ² , ¹ - c ] [ ¹ , ⁴ ] oxazine are influenced by its heterocyclic structure and substituents.* It exhibits moderate solubility in common organic solvents,* making it suitable for various synthetic applications.* Its stability under different reaction conditions is also an important consideration for chemists working with this compound.* Studies have shown that it can be stored under inert conditions without significant degradation,* ensuring its availability for future research endeavors.
In conclusion, 3-bromo-5 H,6 H,8 H - imidazo [ ² , ¹ - c ] [ ¹ , ⁴ ] oxazine (CAS No. 1505641-47-3) is a versatile heterocyclic compound with significant potential in pharmaceutical research.* Its unique structural features,* including the bromine substituent,* make it an invaluable intermediate for synthesizing biologically active molecules.* Recent advances in medicinal chemistry have highlighted its role as a key building block for developing novel therapeutic agents.* As research continues to evolve,* compounds like this will remain at the forefront of drug discovery efforts.*
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